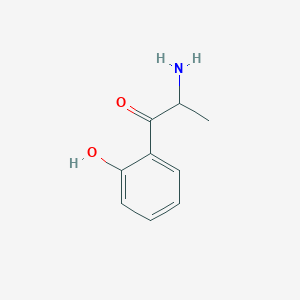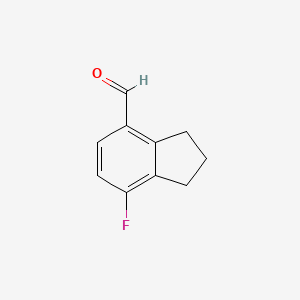
1-Butylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcyclohexanamine is an organic compound with the molecular formula C10H21N. It belongs to the class of amines, specifically cyclohexylamines, and is characterized by a cyclohexane ring bonded to a butyl group and an amine group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butylcyclohexanamine can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexylamine} + \text{Butyl Halide} \rightarrow \text{this compound} ]
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of aniline derivatives in the presence of a catalyst. This method involves the complete hydrogenation of aniline using cobalt or nickel-based catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamines.
Scientific Research Applications
1-Butylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the butyl group.
N-tert-Butylcyclohexylamine: Contains a tert-butyl group instead of a butyl group.
Hexahydroaniline: Another name for cyclohexylamine.
Uniqueness
1-Butylcyclohexanamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with other molecules .
Properties
| 2626-61-1 | |
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-butylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-2-3-7-10(11)8-5-4-6-9-10/h2-9,11H2,1H3 |
InChI Key |
CSIHCNBILSMNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
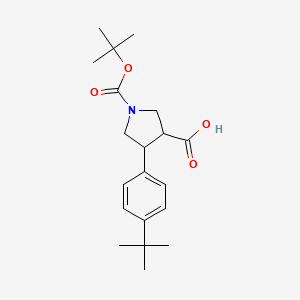
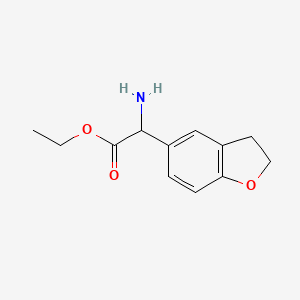
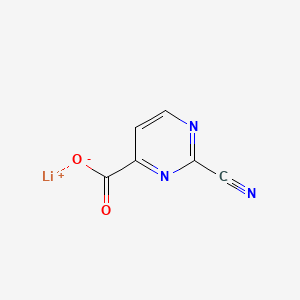
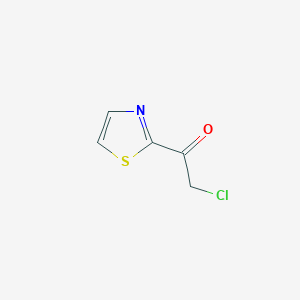


![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
